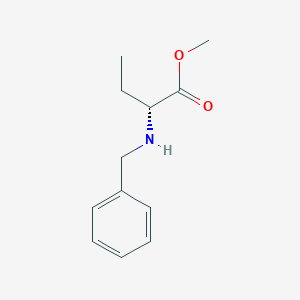

Methyl (2R)-2-(benzylamino)butanoate

Description

Methyl (2R)-2-(benzylamino)butanoate is a chiral ester derivative featuring a benzylamino group at the second carbon of a butanoate backbone, with an (R)-configuration at the stereogenic center. Its molecular formula is C₁₂H₁₇NO₂, and it is characterized by the InChIKey VKXJALJQJXRIBP-NSHDSACASA-N . The compound is synthesized via stereoselective methods, such as N-heterocyclic carbene (NHC)-catalyzed transformations, as evidenced by its (S)-enantiomer synthesis in related studies . Key applications include its role as an intermediate in peptide synthesis and organocatalysis.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl (2R)-2-(benzylamino)butanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m1/s1 |

InChI Key |

VKXJALJQJXRIBP-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](C(=O)OC)NCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C(=O)OC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(benzylamino)butanoate typically involves the esterification of (2R)-2-(benzylamino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(benzylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amines.

Scientific Research Applications

Methyl (2R)-2-(benzylamino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-(benzylamino)butanoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active (2R)-2-(benzylamino)butanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Stereoisomers and Enantiomeric Pairs

- Methyl (S)-2-(benzylamino)butanoate: The (S)-enantiomer shares identical functional groups but differs in stereochemistry. Studies show that enantiomeric purity significantly impacts biological activity and crystallization behavior. For instance, the (S)-isomer (compound 262) was synthesized with impurities requiring column chromatography for purification , whereas the (R)-isomer’s synthetic challenges are underreported but likely analogous.

Substituent Variations

- Methyl 2-(benzylamino)acetate (QB-2101): This analog has a shorter carbon chain (acetate vs. butanoate), reducing steric hindrance and altering solubility. Purity is reported at 97% .

- Methyl (2R)-2-(benzylamino)-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (QV-7404): The addition of a tert-butoxycarbonyl (Boc) group enhances stability during peptide synthesis but increases molecular weight (MW: ~350 g/mol vs. 207 g/mol for the target compound) .

Ring-Structured Derivatives

- Purity is 95% .

Key Research Findings

- Functional Group Effects: Benzylamino groups enhance nucleophilicity at the α-carbon, enabling peptide coupling, whereas benzoyl groups favor electrophilic reactivity .

- Impurity Challenges: Compounds like 263 (methyl (S)-2-[benzyl(tert-butoxycarbonyl)amino]butanoate) require chromatographic purification due to side products, suggesting similar challenges for the (R)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.